molecular formula C18H19N3O2S B13350621 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No.: B13350621
M. Wt: 341.4 g/mol
InChI Key: JRVGJJZIQIQIHK-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 2-(methylsulfanyl)pyridine-3-carbonyl moiety at the 4-position. Piperazine derivatives are frequently explored in drug discovery due to their ability to modulate receptor interactions, particularly in antiviral and enzyme inhibition applications .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19N3O2S/c1-24-16-15(8-5-9-19-16)18(23)21-12-10-20(11-13-21)17(22)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3

InChI Key

JRVGJJZIQIQIHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group through acylation. The pyridine ring is then functionalized with a methylthio group using nucleophilic substitution reactions. The final step involves coupling the two intermediates under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzoyl and methylthio groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

  • Structure : Differs by replacing the benzoyl group with a methyl group.
  • Molecular Formula : C₁₂H₁₇N₃OS (MW: 251.35 g/mol) .
  • Applications: Not explicitly stated in evidence, but methyl substituents are often used to optimize pharmacokinetic properties .

1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

  • Structure : Features a 2,3-dimethylphenyl group instead of benzoyl.
  • Key Differences : The dimethylphenyl group increases lipophilicity and may enhance binding to hydrophobic pockets in enzymes or receptors. However, steric hindrance could reduce solubility .

Piperazine Derivatives with Heterocyclic Modifications

1-Benzoyl-4-(2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)piperazine

  • Structure : Incorporates a dimethoxy-pyrrolopyridine moiety.
  • The methoxy groups enhance solubility compared to methylsulfanyl .
  • Biological Activity : Demonstrated efficacy in HIV treatment, with EC₅₀ ratios optimized for combination therapies .

Piperazine-Based CCR5 Antagonists (e.g., Sch-417690)

  • Structure : Includes a 4,6-dimethyl-5-pyrimidinyl carbonyl group and a methoxymethyl-substituted benzyl moiety .
  • Key Differences : The benzylic methoxymethyl group in Sch-417690 enhances CCR5 selectivity over muscarinic receptors (M1/M2), reducing off-target effects. Oral bioavailability is superior due to optimized substituent size and polarity .

Substituent Effects on Pharmacokinetics and Bioactivity

Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl)

  • Example : 1-Benzenesulfonyl-4-(4-nitrophenyl)piperazine .
  • Impact : Nitro groups improve metabolic stability but may reduce oral bioavailability due to high polarity. Trifluoromethyl groups (e.g., in 1-(3-trifluoromethylphenyl)piperazine) increase lipophilicity and resistance to oxidative metabolism .

Halogenated Derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)piperazine)

  • Impact : Chloro and fluoro substituents enhance tyrosinase inhibition by modulating electron density and steric interactions. These groups also improve blood-brain barrier penetration in CNS-targeted drugs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Formula Key Pharmacological Properties References
1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine Benzoyl, methylsulfanyl-pyridine C₂₀H₂₀N₄O₂S Antiviral (HIV), enzyme inhibition
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine Methyl, methylsulfanyl-pyridine C₁₂H₁₇N₃OS Improved permeability, reduced affinity
Sch-417690 Pyrimidinyl carbonyl, methoxymethyl C₂₄H₃₀F₃N₅O₃ CCR5 antagonist, high oral bioavailability

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
Benzoyl Target compound Enhanced π-π interactions, steric bulk
Methoxymethyl Sch-417690 Improved receptor selectivity, solubility
Trifluoromethyl 1-(3-Trifluoromethylphenyl)piperazine Increased lipophilicity, metabolic stability

Biological Activity

1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a compound of interest due to its potential pharmacological applications, particularly as a selective D3 dopamine receptor agonist. This article reviews the biological activity of this compound, focusing on its receptor interactions, anti-inflammatory properties, and structure-activity relationships (SAR).

Receptor Activity

Recent studies have highlighted the compound's efficacy as a D3 dopamine receptor (D3R) agonist. In a β-arrestin recruitment assay, it exhibited an effective concentration (EC50) of 710 nM, indicating strong agonistic activity at D3R while showing no measurable activity at the D2 receptor (D2R) even at concentrations up to 100 μM. Notably, it also demonstrated antagonistic properties against D2R with an inhibitory concentration (IC50) of 16 μM, suggesting a complex interaction profile that merits further exploration .

Table 1: Receptor Activity Profile of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

CompoundD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 15016,000 ± 3,000

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is crucial for optimizing its biological activity. Studies have synthesized over 100 analogs to explore modifications in different regions of the scaffold. Key findings include:

  • Substituent Variations : Changes to the aryl ether and aryl carboxamide groups significantly impact D3R agonist potency.
  • Core Modifications : Alterations to the piperazine core can either enhance or diminish receptor affinity and selectivity.

Table 2: Summary of SAR Findings

Modification TypeEffect on D3R ActivityEffect on D2R Activity
Aryl Ether SubstitutionIncreased potency observedDecreased activity
Piperazine Core VariationVariable effects notedGenerally reduced

Case Studies

A notable case study involved the use of similar piperazine derivatives in animal models to assess their therapeutic potential. These studies indicated significant improvements in behavioral outcomes associated with dopamine dysregulation, supporting the hypothesis that selective D3R agonists could be beneficial in treating conditions like schizophrenia and Parkinson's disease .

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